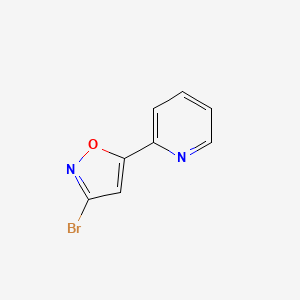

3-Bromo-5-(2-pyridyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromo-1,2-oxazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and oxazole rings. The presence of a bromine atom at the 3-position of the oxazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1,2-oxazol-5-yl)pyridine typically involves the formation of the oxazole ring followed by bromination. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a well-known strategy for preparing oxazole-based compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by bromination. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1,2-oxazol-5-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-(3-Bromo-1,2-oxazol-5-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Chloro-1,2-oxazol-5-yl)pyridine

- 2-(3-Fluoro-1,2-oxazol-5-yl)pyridine

- 2-(3-Iodo-1,2-oxazol-5-yl)pyridine

Uniqueness

2-(3-Bromo-1,2-oxazol-5-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and biological applications .

Biological Activity

3-Bromo-5-(2-pyridyl)isoxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. The compound features a bromine atom and a pyridine ring attached to an isoxazole framework, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6BrN_2O, with a molecular weight of approximately 220.05 g/mol. The structure consists of a five-membered isoxazole ring with both nitrogen and oxygen atoms, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C_8H_6BrN_2O |

| Molecular Weight | 220.05 g/mol |

| Chemical Structure | Structure |

Biological Activity

This compound exhibits various biological activities, primarily due to its ability to interact with multiple biological targets. Isoxazole derivatives are known for their pharmacological importance, including:

- Anticancer Activity : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. For instance, one study indicated that certain isoxazoles decreased Bcl-2 expression, promoting apoptosis in HL-60 cells .

- Antimicrobial Properties : Compounds similar to this compound have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The compound's structural features may enhance its efficacy against resistant strains .

- Cytotoxic Effects : The cytotoxicity of this compound is linked to its ability to disrupt cellular processes and induce cell cycle arrest. Research indicates that these compounds can affect the expression levels of genes involved in cell proliferation and survival .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : By altering the expression of apoptosis-related genes, this compound can trigger programmed cell death in cancer cells.

- Cell Cycle Regulation : It has been observed that certain isoxazoles increase the levels of p21^WAF-1, leading to cell cycle arrest, which is crucial for preventing tumor growth .

- Antimicrobial Activity : The compound's interaction with microbial enzymes or cellular components can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)isoxazole | Contains trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |

| 3-Bromo-isoxazole | Lacks pyridine substituent | Simpler structure; less diverse reactivity |

| 5-(4-pyridyl)isoxazole | Different pyridine position | Different electronic properties affecting reactivity |

The presence of both bromine and pyridine groups in this compound significantly influences its reactivity and potential biological activity compared to these similar compounds.

Case Studies

Recent research highlights the biological significance of isoxazole derivatives:

- A study on new trisubstituted isoxazoles demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

- Another investigation focused on antimicrobial activity revealed that isoxazoles exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, showcasing their therapeutic potential against infections .

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

3-bromo-5-pyridin-2-yl-1,2-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H |

InChI Key |

RFUOFZMNJNKRTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NO2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.